molecular formula C22H22ClF3N2O2 B11524340 (3-chlorophenyl)[5-hydroxy-5-(4-pentylphenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone

(3-chlorophenyl)[5-hydroxy-5-(4-pentylphenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone

Cat. No.: B11524340
M. Wt: 438.9 g/mol
InChI Key: KYZNHYVAHJUNOF-UHFFFAOYSA-N
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Description

(3-chlorophenyl)[5-hydroxy-5-(4-pentylphenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a hydroxy-pentylphenyl group, and a trifluoromethyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-chlorophenyl)[5-hydroxy-5-(4-pentylphenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone typically involves multiple steps, including the formation of the pyrazole ring and the subsequent attachment of the functional groups. Common synthetic routes may include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This step may involve the use of chlorobenzene derivatives in a Friedel-Crafts acylation reaction.

    Attachment of the Hydroxy-Pentylphenyl Group: This can be done through a nucleophilic substitution reaction using a pentylphenol derivative.

    Addition of the Trifluoromethyl Group: This step may involve the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(3-chlorophenyl)[5-hydroxy-5-(4-pentylphenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or neutral conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3-chlorophenyl)[5-hydroxy-5-(4-pentylphenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone can be used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound may be used as a probe to study the interactions between different biomolecules. Its functional groups can be modified to attach to various biological targets, allowing researchers to investigate the mechanisms of action of different biological processes.

Medicine

In medicine, this compound may have potential as a therapeutic agent. Its unique structure could be exploited to develop drugs with specific targets, such as enzymes or receptors, involved in various diseases.

Industry

In industry, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique properties make it a valuable component in the development of new materials and products.

Mechanism of Action

The mechanism of action of (3-chlorophenyl)[5-hydroxy-5-(4-pentylphenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. For example, the hydroxy group may form hydrogen bonds with amino acid residues in the active site of an enzyme, while the trifluoromethyl group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-chlorophenyl)[5-hydroxy-5-(4-pentylphenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H22ClF3N2O2

Molecular Weight

438.9 g/mol

IUPAC Name

(3-chlorophenyl)-[5-hydroxy-5-(4-pentylphenyl)-3-(trifluoromethyl)-4H-pyrazol-1-yl]methanone

InChI

InChI=1S/C22H22ClF3N2O2/c1-2-3-4-6-15-9-11-17(12-10-15)21(30)14-19(22(24,25)26)27-28(21)20(29)16-7-5-8-18(23)13-16/h5,7-13,30H,2-4,6,14H2,1H3

InChI Key

KYZNHYVAHJUNOF-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC=C(C=C1)C2(CC(=NN2C(=O)C3=CC(=CC=C3)Cl)C(F)(F)F)O

Origin of Product

United States

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